molecular formula C13H18O B12675994 1-(3-Methylbicyclo(2.2.1)hept-5-en-2-yl)pent-1-en-3-one CAS No. 60988-94-5

1-(3-Methylbicyclo(2.2.1)hept-5-en-2-yl)pent-1-en-3-one

Cat. No.: B12675994
CAS No.: 60988-94-5
M. Wt: 190.28 g/mol
InChI Key: MSQLZRZGIRNXDS-VOTSOKGWSA-N
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Description

1-(3-Methylbicyclo(2.2.1)hept-5-en-2-yl)pent-1-en-3-one is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes a bicycloheptene ring system, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylbicyclo(2.2.1)hept-5-en-2-yl)pent-1-en-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization. The choice of reagents and conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylbicyclo(2.2.1)hept-5-en-2-yl)pent-1-en-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(3-Methylbicyclo(2.2.1)hept-5-en-2-yl)pent-1-en-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Methylbicyclo(2.2.1)hept-5-en-2-yl)pent-1-en-3-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo(2.2.1)hept-5-en-2-yl derivatives: These compounds share the bicyclic structure and may have similar chemical properties.

    Pent-1-en-3-one derivatives: These compounds share the enone functional group and may undergo similar chemical reactions.

Uniqueness

1-(3-Methylbicyclo(2.2.1)hept-5-en-2-yl)pent-1-en-3-one is unique due to its combination of a bicyclic structure and an enone functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

CAS No.

60988-94-5

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

(E)-1-(3-methyl-2-bicyclo[2.2.1]hept-5-enyl)pent-1-en-3-one

InChI

InChI=1S/C13H18O/c1-3-12(14)6-7-13-9(2)10-4-5-11(13)8-10/h4-7,9-11,13H,3,8H2,1-2H3/b7-6+

InChI Key

MSQLZRZGIRNXDS-VOTSOKGWSA-N

Isomeric SMILES

CCC(=O)/C=C/C1C(C2CC1C=C2)C

Canonical SMILES

CCC(=O)C=CC1C(C2CC1C=C2)C

Origin of Product

United States

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